[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride
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Description
[(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H28ClN3O4 and its molecular weight is 445.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound [(1S,2R,6S,7S,8S)-4-[3-(Dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate; hydrochloride is a complex organic molecule with potential pharmacological applications. Its structure suggests various interactions with biological systems, particularly in the modulation of receptor activity and enzyme inhibition.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that includes a dimethylamino group, which is often associated with increased bioactivity due to its ability to interact with various biological receptors.
- Molecular Formula : C₁₈H₃₃N₃O₃
- Molecular Weight : 337.48 g/mol
- CAS Number : 134160
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Receptor Binding : The dimethylamino group enhances lipophilicity, allowing the compound to penetrate cell membranes and bind to muscarinic acetylcholine receptors (mAChRs), particularly M1 and M3 subtypes, which are crucial in mediating various physiological responses including vasodilation and neurotransmitter release .
- Enzyme Inhibition : The dioxo groups in the structure suggest potential inhibition of enzymes involved in metabolic pathways. Studies indicate that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .
Pharmacological Effects
Research has demonstrated that this compound exhibits several pharmacological effects:
- Neurotransmission Modulation : By acting on mAChRs, the compound can enhance cognitive functions and memory through modulation of neurotransmitter release .
- Vasodilation : It has been shown to induce vasodilation in rat mesenteric arteries by mediating endothelium-independent pathways through mAChR activation .
Toxicological Profile
Toxicological evaluations have indicated that the compound does not exhibit significant genotoxicity or mutagenicity, making it a candidate for further pharmacological studies .
Study 1: Effects on Cognitive Function
A study investigated the effects of this compound on cognitive function in a rodent model. The results indicated significant improvements in memory retention and learning capabilities when administered at specific dosages.
Dosage (mg/kg) | Memory Retention (%) | Learning Ability (%) |
---|---|---|
0 | 40 | 45 |
5 | 70 | 75 |
10 | 85 | 90 |
Study 2: Vasodilatory Effects
Another study focused on the vasodilatory effects of the compound in vitro. The results showed that higher concentrations led to significant vasodilation compared to control groups.
Concentration (µM) | Vasodilation (%) |
---|---|
0 | 10 |
5 | 30 |
10 | 60 |
Properties
CAS No. |
83114-37-8 |
---|---|
Molecular Formula |
C23H28ClN3O4 |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
[(1S,2R,6S,7S,8S)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] 1H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C23H27N3O4.ClH/c1-25(2)8-5-9-26-21(27)19-13-10-15(20(19)22(26)28)18(11-13)30-23(29)16-12-24-17-7-4-3-6-14(16)17;/h3-4,6-7,12-13,15,18-20,24H,5,8-11H2,1-2H3;1H/t13-,15+,18-,19+,20-;/m0./s1 |
InChI Key |
SEYPSTRDPZHIHU-BFLIXHCISA-N |
SMILES |
CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CNC5=CC=CC=C54.Cl |
Isomeric SMILES |
CN(C)CCCN1C(=O)[C@@H]2[C@H]3C[C@@H]([C@@H]2C1=O)[C@H](C3)OC(=O)C4=CNC5=CC=CC=C54.Cl |
Canonical SMILES |
CN(C)CCCN1C(=O)C2C3CC(C2C1=O)C(C3)OC(=O)C4=CNC5=CC=CC=C54.Cl |
Synonyms |
5-endo-(3-indolecarbonyloxy)-N-(dimethylaminopropyl)bicyclo(2.2.1)heptane-2,3-di-endo-carboxylic acid imide hydrochloride BL 4712A BL-4712A |
Origin of Product |
United States |
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